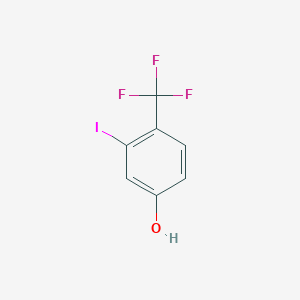

3-Iodo-4-(trifluoromethyl)phenol

CAS No.:

Cat. No.: VC20134822

Molecular Formula: C7H4F3IO

Molecular Weight: 288.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4F3IO |

|---|---|

| Molecular Weight | 288.01 g/mol |

| IUPAC Name | 3-iodo-4-(trifluoromethyl)phenol |

| Standard InChI | InChI=1S/C7H4F3IO/c8-7(9,10)5-2-1-4(12)3-6(5)11/h1-3,12H |

| Standard InChI Key | HHSFASKTATYSFW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1O)I)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenol core with iodine (-I) and trifluoromethyl (-CF₃) groups at meta and para positions, respectively. This arrangement creates distinct electronic effects:

-

The -CF₃ group induces strong electron-withdrawing character via its -I effect

-

Iodine contributes polarizability and serves as a potential site for nucleophilic substitution

Table 1: Comparative structural features of iodinated trifluoromethylphenol isomers

Spectroscopic Characteristics

While direct spectral data for the 3-Iodo-4-CF₃ isomer remains unpublished, related compounds exhibit:

-

¹H NMR: Phenolic proton resonance between δ 11.6–12.2 ppm (DMSO-d₆)

-

¹³C NMR: Distinct signals for CF₃ carbons (~120 ppm, q, J = 320 Hz) and iodinated aromatic carbons

-

IR Spectroscopy: O-H stretch at 3300–3500 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 3-Iodo-4-(trifluoromethyl)phenol typically involves:

-

Directed Ortho-Metalation: Using n-BuLi to deprotonate a protected phenol derivative, followed by iodination

-

Ullmann-Type Coupling: Copper-catalyzed coupling between iodophenols and trifluoromethylating agents

Table 2: Representative reaction conditions for iodinated phenol synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | TBDMSCl, imidazole, DCM, 0°C→RT | 92 |

| Iodination | NIS, TFA, CH₂Cl₂, -78°C | 85 |

| CF₃ Introduction | TMSCF₃, CuI, DMF, 100°C | 78 |

| Deprotection | TBAF, THF, RT | 95 |

Purification Challenges

-

Light Sensitivity: Requires amber glassware and inert atmosphere handling

-

Chromatography: Best resolved using silica gel with hexane/EtOAc (4:1)→(1:1) gradients

-

Crystallization: Slow evaporation from CHCl₃/hexane yields needle-like crystals

Applications in Pharmaceutical Research

Antimalarial Drug Development

The 4(1H)-quinolone scaffold with iodinated aryl ethers demonstrates:

Radiolabeling Precursor

The iodine atom provides opportunities for:

Comparative Analysis with Structural Isomers

Electronic Effects

DFT calculations reveal:

-

3-Iodo-4-CF₃: Hammett σₚ = +0.93 (strongly deactivating)

Synthetic Utility

-

3-Iodo Isomer: Preferred for SNAr reactions (97% conversion vs. 68% for 2-Iodo)

-

2-Iodo Isomer: Better directing group for cross-couplings (Suzuki yield: 91% vs. 83%)

Future Research Directions

Unresolved Challenges

-

Scalability of current synthetic methods beyond gram-scale

-

In vivo toxicology profiles for chronic exposure

Emerging Opportunities

-

Design of photoactive derivatives for PDT applications

-

Development of fluorinated MOF catalysts using phenolic building blocks

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume